CYP2D6 vs. CYP3A4 Inhibition: Distinct Selectivity Profile Compared to Emetine
In a direct comparative study using human hepatic microsomes, cephaeline dihydrochloride demonstrated a different CYP inhibition profile compared to its close analog emetine. Cephaeline inhibited CYP2D6 with an IC50 of 121 μM and CYP3A4 with an IC50 of 1000 μM [1]. In contrast, emetine was a more potent inhibitor of both isoforms, with IC50 values of 80 μM for CYP2D6 and 480 μM for CYP3A4 [1]. The Ki values further confirm this distinction: 54 μM (CYP2D6) and 355 μM (CYP3A4) for cephaeline, versus 43 μM (CYP2D6) and 232 μM (CYP3A4) for emetine [1]. This demonstrates cephaeline's relatively weaker and more selective interaction with CYP3A4, which has implications for predicting in vivo drug-drug interactions.
| Evidence Dimension | CYP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2D6: 121 μM; CYP3A4: 1000 μM |
| Comparator Or Baseline | Emetine: CYP2D6: 80 μM; CYP3A4: 480 μM |
| Quantified Difference | Cephaeline is 1.5x less potent on CYP2D6 and 2.1x less potent on CYP3A4 |
| Conditions | Human hepatic microsomes, probe substrate metabolism assay |
Why This Matters
Procuring cephaeline instead of emetine allows researchers to model a distinct drug-drug interaction risk profile, which is critical for studies where CYP3A4-mediated interactions must be minimized.
- [1] Asano T, et al. Metabolism of ipecac alkaloids cephaeline and emetine by human hepatic microsomal cytochrome P450s, and their inhibitory effects on P450 enzyme activities. Biol Pharm Bull. 2001;24(6):678-682. View Source
